N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
The compound N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a bis-heterocyclic molecule combining a 1,3,4-oxadiazole and a pyrazole ring. The 1,3,4-oxadiazole moiety is substituted at position 5 with a 2-methoxyphenyl group, while the pyrazole ring is substituted at position 1 with a methyl group and at position 5 with a carboxamide linker bridging to the oxadiazole. This structural framework is associated with diverse biological activities, including antiproliferative, antimicrobial, and enzyme-inhibitory properties, as observed in related compounds .
The synthesis of such hybrids typically involves cyclization of carbohydrazides or coupling reactions between oxadiazole and pyrazole precursors. For example, analogous compounds reported in the literature (e.g., entry 144 in ) are synthesized via coupling of substituted oxadiazoles with carboxamide-bearing heterocycles under mild conditions .
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-19-10(7-8-15-19)12(20)16-14-18-17-13(22-14)9-5-3-4-6-11(9)21-2/h3-8H,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTIHUVRQKMIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of oxadiazole derivatives, including this compound, is attributed to several mechanisms:
- Anticancer Activity : Oxadiazoles have shown promise as anticancer agents by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with specific targets in cancer cells, leading to reduced proliferation and increased cell death .
- Anti-inflammatory Properties : Compounds with oxadiazole moieties exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This can be particularly beneficial in conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : The oxadiazole scaffold has been linked to antimicrobial properties against a range of pathogens. The compound may disrupt bacterial cell membranes or inhibit essential microbial enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Substituents on the Oxadiazole Ring : The presence of electron-donating or withdrawing groups can significantly affect the compound's potency. For instance, the methoxy group at the 2-position of the phenyl ring enhances lipophilicity and bioavailability .
- Pyrazole Integration : The incorporation of a pyrazole moiety contributes to the compound's ability to interact with biological targets, enhancing its anticancer and anti-inflammatory activities .
Anticancer Activity
A study evaluated several oxadiazole derivatives for their anticancer properties against various human cancer cell lines. This compound exhibited significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent. The mechanism involved apoptosis induction via the mitochondrial pathway .
Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were tested in vitro. Results showed a marked reduction in nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), suggesting effective inhibition of inflammatory mediators .
Antimicrobial Activity
Research has also highlighted the antimicrobial efficacy of oxadiazoles. In vitro assays demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in treating bacterial infections resistant to conventional antibiotics .
Table 1: Biological Activities of this compound
Scientific Research Applications
Case Studies
- Salahuddin et al. (2023) reported on a series of 1,3,4-oxadiazole derivatives that exhibited significant anticancer activity against multiple cancer cell lines. Among these, certain derivatives demonstrated IC50 values in the low micromolar range against leukemia and CNS cancer cells .
- Abdel K. Mansour et al. synthesized new complex 1,3,4-oxadiazole derivatives that were screened for anticancer activity. Notably, one compound showed promising activity against leukemia cell lines with an IC50 value indicating potent efficacy .
- El-Din et al. developed a series of sulfonamide-containing oxadiazoles that displayed broad-spectrum antiproliferative activity against various cancer types. Their findings indicated significant inhibition percentages against breast and melanoma cell lines .
Table: Anticancer Activity Summary
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Leukemia | 0.67 | |
| Compound B | Colon | 0.80 | |
| Compound C | Breast | 0.87 |
Other Biological Activities
Besides anticancer effects, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been investigated for other pharmacological activities:
Anti-inflammatory Effects
Research indicates that oxadiazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine release.
Antimicrobial Activity
Some studies have reported antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections.
Neuroprotective Effects
Emerging evidence suggests that certain oxadiazole derivatives may possess neuroprotective properties, making them candidates for further research in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
- Substituent Position: The 2-methoxyphenyl group in the target compound is positioned on the oxadiazole ring, similar to compound 4b .
- Linker Groups : The carboxamide linker in the target compound differs from aniline or carboximidamide linkers in analogues (e.g., compound 5 in ). Carboxamides generally exhibit superior hydrogen-bonding capacity, which may enhance solubility and target affinity .
- Heterocycle Conjugation: In the target compound, the dihedral angle between the oxadiazole and pyrazole rings likely influences conjugation and bioactivity. For example, in , a dihedral angle of 7.97° between oxadiazole and pyrazole rings was noted, suggesting partial conjugation .
Key Insights :
- The antiproliferative activity of compound 4b highlights the significance of the 2-methoxyphenyl substituent in combination with a chlorophenyl group. The target compound’s pyrazole-carboxamide linker may further modulate cytotoxicity .
- Carboximidamide derivatives () are often explored for antimicrobial applications. The target compound’s carboxamide group could offer a broader spectrum of activity due to enhanced solubility and bioavailability .
Physicochemical Properties
The methoxy group in the target compound increases hydrophobicity (logP ~2.5–3.0, estimated), similar to compound 4b (logP ~3.1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
